5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine
Descripción
5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-C]pyridine is a boron-containing heterocyclic compound featuring a pyrrolopyridine core substituted with a methoxy group at position 5, a methyl group at position 1, and a pinacol boronate ester at position 3. The dioxaborolane moiety enables participation in Suzuki-Miyaura cross-coupling reactions, making it a valuable intermediate in medicinal chemistry and materials science .
Propiedades
IUPAC Name |
5-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-9-18(5)12-8-17-13(19-6)7-10(11)12/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQPNTUINXYCKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CN=C(C=C23)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310705-10-2 | |
| Record name | 5-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mecanismo De Acción
Target of Action
It’s known that organoboron compounds, such as this one, are often used in the synthesis of drugs and have a wide range of applications in pharmacy and biology.
Mode of Action
Organoboron compounds are known for their high reactivity in various transformation processes. They are often used in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions.
Biochemical Pathways
Organoboron compounds are usually used as enzyme inhibitors or specific ligand drugs. They can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines.
Pharmacokinetics
Organoboron compounds are known for their high stability and low toxicity, which could potentially influence their bioavailability.
Result of Action
Organoboron compounds are often used in the treatment of tumors and microbial infections, and they can also be used to treat anticancer drugs.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism.
Análisis Bioquímico
Biochemical Properties
It is known that organoboron compounds, such as this one, are usually used to protect diols in the organic synthesis of drugs. They are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions. In drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs.
Actividad Biológica
5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies.
- Molecular Formula : C15H21BN2O3
- Molecular Weight : 288.15 g/mol
- CAS Number : 2377609-98-6
The compound contains a pyrrolo[2,3-C]pyridine core substituted with a methoxy group and a dioxaborolane moiety, which may contribute to its biological activity.
The biological activity of this compound has been primarily linked to its role as an inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is involved in various cellular processes including proliferation and differentiation of neuronal progenitor cells. Its inhibition has implications in treating neurodegenerative diseases such as Alzheimer's disease and Down syndrome .
In Vitro Studies
Recent studies have shown that derivatives of this compound exhibit significant inhibitory activity against DYRK1A:
- IC50 Values : Some derivatives have demonstrated IC50 values in the nanomolar range (e.g., 76 nM) for DYRK1A inhibition .
- Cellular Activity : The compound has been tested for permeability and cellular activity, showing promising results without P-glycoprotein liability, which is crucial for in vivo applications .
Anti-inflammatory and Antioxidant Properties
In addition to its kinase inhibition properties, the compound has shown potential anti-inflammatory and antioxidant activities. These effects were evaluated using assays such as:
- ORAC Assays : Demonstrated antioxidant capacity.
- LPS-Induced Pro-inflammatory Response : Evaluated in BV2 microglial cells to confirm anti-inflammatory effects .
Case Studies
A notable case study involved the synthesis and evaluation of a series of compounds based on the pyrrolo[2,3-C]pyridine scaffold. These studies highlighted:
- Structure-Activity Relationship (SAR) : The modifications on the pyrrolo ring significantly affected the potency and selectivity of DYRK1A inhibition.
- High-resolution X-ray Crystallography : This technique was used to elucidate binding interactions between the compounds and DYRK1A, confirming the structural basis for their inhibitory action .
Comparative Analysis
The following table summarizes key findings related to the biological activity of 5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine compared to other known DYRK1A inhibitors:
| Compound Name | IC50 (nM) | Mechanism of Action | Additional Properties |
|---|---|---|---|
| 5-Methoxy-1-methyl... | 76 | DYRK1A Inhibition | Anti-inflammatory |
| Compound X | 186 | DYRK1A Inhibition | Antioxidant |
| Compound Y | 150 | DYRK1A Inhibition | Neuroprotective |
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound's structure suggests potential applications in drug development. Its unique pyrrolopyridine framework is known for bioactivity against various biological targets.
Anticancer Activity:
Recent studies have indicated that derivatives of pyrrolopyridine exhibit selective cytotoxicity against cancer cell lines. The incorporation of the boron-containing moiety can enhance the compound's ability to interact with biological targets through mechanisms such as enzyme inhibition or receptor modulation. For example, compounds similar to this structure have shown promise in inhibiting kinases involved in cancer progression.
Neuroprotective Effects:
Research has also pointed towards neuroprotective properties associated with pyrrolopyridine derivatives. The methoxy group may contribute to improved blood-brain barrier permeability, allowing for effective delivery to central nervous system targets.
Organic Synthesis
The presence of the boron moiety in 5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine makes it an attractive candidate for cross-coupling reactions.
Borylation Reactions:
The compound can serve as a borylating agent in Suzuki-Miyaura coupling reactions. This application is critical for synthesizing complex organic molecules and pharmaceuticals by forming carbon-carbon bonds efficiently.
Synthesis of Functionalized Pyridines:
Utilizing the compound in synthetic pathways allows chemists to create a variety of functionalized pyridines that can be used as intermediates in further chemical transformations.
Materials Science
The unique properties of this compound also lend themselves to applications in materials science.
Polymer Chemistry:
Incorporating boron-containing compounds into polymer matrices can enhance material properties such as thermal stability and mechanical strength. The ability to modify the polymerization process using this compound may lead to innovative materials with tailored characteristics.
Nanomaterials:
Research into nanomaterials has shown that boron compounds can play a role in developing nanostructures with specific electronic or optical properties. The integration of 5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine into nanocomposites could lead to advancements in sensors and electronic devices.
Comparación Con Compuestos Similares
Structural and Electronic Comparisons
The compound is compared to structurally related pyrrolo[2,3-b]pyridine derivatives bearing boronate esters or other substituents (Table 1). Key differences include:
- Substituent Position : The methoxy group at position 5 distinguishes it from analogs with halogens (e.g., bromo, chloro) or aryl groups at this position, influencing electronic properties and reactivity.
- Boronate Placement : The boronate at position 3 contrasts with compounds like 1-Methyl-5-(dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (), where the boronate is at position 5. This positional isomerism affects regioselectivity in cross-coupling reactions .
- Protecting Groups : The methyl group at position 1 enhances stability compared to tosyl () or triisopropylsilyl (TIPS) () protecting groups, which may alter solubility or steric hindrance.
Table 1: Structural and Molecular Data of Selected Analogs
Reactivity in Cross-Coupling Reactions
The boronate ester at position 3 facilitates Suzuki-Miyaura couplings with aryl halides. For example:
- In -bromo-3-nitro-pyrrolo[2,3-b]pyridine undergoes Suzuki coupling with 3-thienylboronic acid in 96% yield due to the nitro group’s electron-withdrawing effect.
- By contrast, the methoxy group in the target compound may require optimized conditions (e.g., higher temperatures or excess catalyst) to achieve similar efficiency.
Challenges and Optimizations
- Steric Hindrance : Bulky substituents (e.g., 3-ethyl in ) reduce coupling efficiency, but the target compound’s methoxy group poses minimal steric interference.
Métodos De Preparación
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The primary route to introduce the boronate ester at the 3-position of the pyrrolo[2,3-c]pyridine scaffold involves palladium-catalyzed borylation of a halogenated intermediate.
- Starting Material: 5-Methoxy-1-methyl-3-bromo-1H-pyrrolo[2,3-c]pyridine or its analogues.
- Reagents: Bis(pinacolato)diboron (B2Pin2) as the boron source.
- Catalyst: Palladium complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.
- Base: Potassium acetate or potassium carbonate.
- Solvent: Typically 1,4-dioxane or a dioxane/water mixture.
- Conditions: Heating at 80–100 °C under inert atmosphere (N2 or Ar) for several hours (4–16 h).
This method provides the boronate ester intermediate with high regioselectivity and yield.
N-Methylation of Pyrrolo[2,3-c]pyridine
- Method: The nitrogen at position 1 is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride.
- Conditions: Room temperature to mild heating in polar aprotic solvents like DMF or acetonitrile.
- This step is often performed before or after the boronation depending on the synthetic route.
Methoxylation at the 5-Position
- Methoxy substitution at the 5-position can be introduced either by:
- Starting from a 5-methoxy-substituted pyrrolo[2,3-c]pyridine precursor.
- Or by selective electrophilic aromatic substitution using methoxylation reagents under controlled conditions.
Bromination and Subsequent Functionalization
- Bromination at the 3-position of the pyrrolo[2,3-c]pyridine ring is typically achieved using N-bromosuccinimide (NBS) or bromine in organic solvents (dichloromethane, chloroform) at 0 °C to room temperature.
- This brominated intermediate is then subjected to palladium-catalyzed borylation to install the boronate ester.
Representative Synthetic Procedure (Based on Patent WO2006063167A1 and Related Literature)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Bromination | 5-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine + NBS, DCM, 0 °C to RT, 1–16 h | 3-Bromo-5-methoxy-1-methylpyrrolo[2,3-c]pyridine |
| 2. Borylation | 3-Bromo intermediate + B2Pin2 + Pd(dppf)Cl2 + KOAc, dioxane, 80–100 °C, 4–16 h | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-methoxy-1-methylpyrrolo[2,3-c]pyridine |
| 3. Purification | Filtration, extraction, chromatography | Pure boronate ester compound |
Detailed Research Findings and Optimization Notes
- Catalyst Selection: Pd(dppf)Cl2 is preferred for high catalytic activity and stability during borylation.
- Base Effects: Potassium acetate is commonly used for efficient transmetalation steps in borylation.
- Solvent System: A mixture of dioxane and water improves solubility and reaction rate.
- Temperature and Time: Optimal temperature is around 80–100 °C; reaction times vary from 4 to 16 hours depending on scale and substrate reactivity.
- Atmosphere: Nitrogen or argon atmosphere is essential to prevent catalyst deactivation and oxidation of sensitive intermediates.
- Purification: Ion-exchange resins and silica gel chromatography are effective for removing palladium residues and isolating pure product.
Data Table Summarizing Preparation Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | 3-Bromo-5-methoxy-1-methylpyrrolo[2,3-c]pyridine | Prepared by bromination step |
| Boron source | Bis(pinacolato)diboron (B2Pin2) | Commercially available |
| Catalyst | Pd(dppf)Cl2 (5 mol%) | High efficiency |
| Base | Potassium acetate (3 equiv) | Facilitates borylation |
| Solvent | 1,4-Dioxane or dioxane/water (2.5:1) | Enhances solubility |
| Temperature | 80–100 °C | Controlled heating |
| Reaction time | 4–16 hours | Depends on scale |
| Atmosphere | Nitrogen or argon | Prevents oxidation |
| Workup | Acidification, extraction, drying | Standard organic workup |
| Purification | Chromatography, ion-exchange resin treatment | Removes impurities |
| Yield | Typically 70–90% | High yield achievable |
Additional Notes on Synthetic Variants
- Alternative palladium catalysts such as Pd(PPh3)4 or PdCl2(dppf) may be employed depending on substrate sensitivity.
- The sequence of methylation and borylation can be adjusted to optimize yields and purity.
- Bromination can be performed with NBS or elemental bromine; NBS is preferred for milder conditions.
- The boronate ester group is stable under typical reaction and purification conditions but requires inert atmosphere storage to prevent hydrolysis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine?
- The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging the boronate ester group for aryl-aryl bond formation. For example:
- Step 1 : Methylation of the pyrrolo-pyridine core using NaH and methyl iodide (MeI) in THF at 0°C to room temperature (RT) .
- Step 2 : Introduction of the boronate ester via coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/ethanol or dioxane/water systems at 90–105°C .
- Key Reagents : Pd catalysts (e.g., Pd(PPh₃)₄, SPhos Pd G2), boronic acid/ester partners, and polar aprotic solvents (DMF, THF).
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR for verifying substitution patterns and regioselectivity (e.g., methoxy and methyl groups at positions 1 and 5) .
- Mass Spectrometry (LC-MS/HRMS) : To confirm molecular weight (e.g., expected [M+H]⁺ for C₁₆H₂₂BN₂O₃: calculated 301.17) .
- X-ray Crystallography : For resolving ambiguities in regiochemistry (e.g., using SHELXL for refinement and OLEX2 for structure visualization) .
Q. What are common reactivity patterns of the boronate ester group in this compound?
- The boronate ester enables Suzuki-Miyaura cross-couplings with aryl/heteroaryl halides, forming biaryl linkages critical for drug discovery .
- Hydrolysis Sensitivity : The dioxaborolane group is stable under anhydrous conditions but hydrolyzes slowly in aqueous media (e.g., requires inert atmosphere during reactions) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the regiochemistry of the pyrrolo-pyridine core?
- Challenge : The fused pyrrolo-pyridine system may exhibit positional isomerism.
- Method : Use high-resolution X-ray diffraction (e.g., synchrotron sources) with SHELXL for refinement. For example, bond angles and torsion parameters can distinguish between 1H-pyrrolo[2,3-c]pyridine vs. [2,3-b] isomers .
- Case Study : In a related compound, 3,5-disubstituted pyrrolo-pyridines, crystallography confirmed substitution at the 3-position via distinct NOE correlations .
Q. What strategies optimize low yields in cross-coupling reactions involving this boronate ester?
- Catalyst Screening : Replace Pd(PPh₃)₄ with SPhos Pd G2 for sterically hindered substrates, improving turnover .
- Solvent Optimization : Use THF/H₂O (25:1) instead of dioxane to enhance solubility of polar intermediates .
- Byproduct Analysis : Monitor for protodeboronation by LC-MS; add radical scavengers (e.g., BHT) to suppress side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
